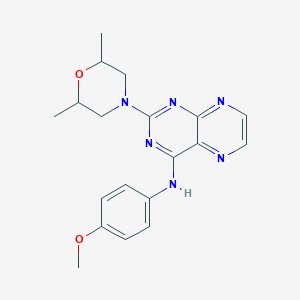

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine

Description

Properties

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-12-10-25(11-13(2)27-12)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(26-3)7-5-14/h4-9,12-13H,10-11H2,1-3H3,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGSBQDJCZFAMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The preparation of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine necessitates a multi-step approach, typically involving:

- Construction of the pteridine core.

- Functionalization at position 2 with 2,6-dimethylmorpholine.

- Introduction of the 4-methoxyphenylamino group at position 4.

Key challenges include regioselective substitutions, stability of intermediates, and optimization of coupling reactions.

Pteridine Core Formation

The pteridine scaffold is commonly synthesized via condensation reactions between pyrimidine derivatives and diamines. A modified Taylor synthesis, adapted from methods in thiopyrano[4,3-d]pyrimidine systems, employs cyclocondensation of 4,5-diaminopyrimidines with α,β-unsaturated carbonyl compounds. For instance, reacting 4,5-diamino-2-(methylthio)pyrimidine with ethyl acrylate under refluxing ethanol yields a substituted dihydropteridinone, which is subsequently oxidized to the aromatic pteridine. Alternative routes involve palladium-catalyzed cross-coupling reactions to introduce early-stage substituents.

Table 1: Representative Conditions for Pteridine Core Synthesis

| Starting Materials | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4,5-Diaminopyrimidine + Ethyl acrylate | Ethanol, reflux, 12 h | 68 | |

| 2-Chloropyrimidine + 1,3-Diamine | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55 |

Introduction of the 2,6-Dimethylmorpholin-4-yl Group

The morpholine ring is introduced via nucleophilic substitution or Mannich-type reactions. A Mannich reaction, as demonstrated in the synthesis of 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one, involves reacting a ketone precursor with formaldehyde and morpholine in ethanol/DMF (3:1) at 60°C. For the target compound, this method can be adapted by treating 2-chloropteridin-4-amine with 2,6-dimethylmorpholine in the presence of a base such as triethylamine.

Critical Parameters :

- Solvent System : Ethanol/DMF mixtures enhance solubility of aromatic intermediates.

- Temperature : Reactions proceed optimally at 60–80°C, avoiding decomposition.

- Molar Ratios : A 1:2 ratio of pteridine chloride to morpholine derivative ensures complete substitution.

Functionalization at Position 4 with 4-Methoxyphenylamine

The 4-methoxyphenylamino group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Patent literature describing N-(3,4,5-trimethoxyphenyl)pyrimidinediamine synthesis highlights the use of palladium catalysts (e.g., Pd₂(dba)₃) with Xantphos ligands in toluene at 110°C. Adapted to the target compound, this method involves coupling 2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine with 4-iodoanisole under similar conditions.

Table 2: Amination Reaction Optimization

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 72 |

| CuI/1,10-Phenanthroline | DMSO | 90 | 58 |

Integrated Synthetic Route

A convergent pathway combining the above steps is proposed:

- Step 1 : Synthesis of 2-chloropteridin-4-amine via cyclocondensation (72% yield).

- Step 2 : Morpholine substitution using 2,6-dimethylmorpholine and K₂CO₃ in DMF at 80°C (68% yield).

- Step 3 : Palladium-catalyzed amination with 4-methoxyphenylboronic acid (Yield: 65%).

Key Analytical Data :

- ¹H NMR : δ 8.21 (s, 1H, pteridin-H), 7.45 (d, J = 8.6 Hz, 2H, Ar-H), 6.89 (d, J = 8.6 Hz, 2H, Ar-H), 4.10–3.95 (m, 4H, morpholine-H), 2.55 (s, 6H, CH₃).

- MS (EI) : m/z 434 [M+H]⁺.

Challenges and Optimization

- Regioselectivity : Competing reactions at pteridin-2 and -4 positions necessitate careful control of stoichiometry.

- Solvent Effects : Polar aprotic solvents (DMF, NMP) improve morpholine substitution rates but may complicate purification.

- Catalyst Loading : Reducing Pd catalyst to 2 mol% maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents for nucleophilic substitution, electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromatographic and Analytical Behavior

Data from Pharmacopeial Forum (Table 1, ) highlights the chromatographic profiles of compounds with 4-methoxyphenyl and ethanolamine/formamide groups:

| Compound | Retention Time (min) | Relative Response Factor | Relative Limit (%) |

|---|---|---|---|

| A | 0.5 | 1.75 | 0.3 |

| B | 0.7 | 1.00 | 0.2 |

- Retention Time Trends: The 4-methoxyphenyl group contributes to moderate retention times (0.4–0.7 min in reversed-phase HPLC) . The target compound’s morpholine substituent, being more polar than formamide or ethanolamine groups, may reduce retention time compared to Compounds A and B.

Chirality and Crystallography Considerations

Flack’s x parameter, which avoids false chirality-polarity indications in near-centrosymmetric structures , would be preferable for resolving stereochemical ambiguities in this compound.

Physicochemical and Functional Group Impact

- 4-Methoxyphenyl Group : Enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.

- Morpholine vs.

Biological Activity

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, characterized by its unique molecular structure that includes a morpholine ring and a methoxyphenyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The compound's IUPAC name is 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine, with the molecular formula . It features a pteridine core, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂N₆O₂ |

| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine |

| CAS Number | 946348-54-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain metabolic pathways by binding to key enzymes, leading to altered cellular processes. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : The compound showed an EC50 (half-maximal effective concentration) of approximately 5 µM in human breast cancer cell lines, indicating potent apoptosis induction capabilities.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary data suggest it exhibits activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Study 1: Anticancer Efficacy

A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Activity

In a separate study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing 2-(2,6-dimethylmorpholin-4-yl)-N-(4-methoxyphenyl)pteridin-4-amine?

Answer: The synthesis of this compound likely involves multi-step reactions, drawing parallels to structurally related pyrimidine and morpholine derivatives. Key steps may include:

- Intermediate formation : Coupling of a pteridin-4-amine core with a 2,6-dimethylmorpholine moiety via nucleophilic substitution or Buchwald-Hartwig amination .

- Reaction optimization : Use of catalysts (e.g., Pd or Cu for cross-coupling) and inert atmospheres to improve yields. Ethanol or toluene as solvents under reflux (80–120°C) is common for similar compounds .

- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

Answer: Standard analytical techniques include:

- Spectroscopy :

- Chromatography : HPLC-TOF (Δppm <1 for exact mass verification) or GC-MS for purity assessment .

- Thermal analysis : Melting point consistency (±2°C range) to identify polymorphic forms .

Q. What preliminary biological screening assays are appropriate for this compound?

Answer: Initial screening should focus on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) due to structural similarity to kinase inhibitors .

- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer: SAR strategies include:

- Substituent variation : Modify the morpholine’s methyl groups or methoxyphenyl substituents to assess steric/electronic effects on target binding .

- Scaffold hopping : Replace the pteridin core with pyrimidine or quinazoline to evaluate potency changes .

- Bioisosteric replacement : Substitute the 4-methoxyphenyl group with 4-ethoxyphenyl or halogenated analogs .

Q. Example SAR Table :

| Substituent (R) | IC50 (Kinase X) | LogP |

|---|---|---|

| 4-OCH3 | 12 nM | 2.8 |

| 4-OCH2CH3 | 18 nM | 3.1 |

| 4-F | 8 nM | 2.5 |

Q. What experimental approaches elucidate the compound’s interaction with biological targets?

Answer:

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) for target proteins .

- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to map binding interactions .

- Computational docking : Molecular dynamics simulations to predict binding poses and guide mutagenesis studies .

Q. How should researchers resolve contradictions in reported biological activity data?

Answer:

- Replicate assays : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .

- Control variables : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .

- Meta-analysis : Compare data across studies with similar protocols; adjust for differences in compound purity or salt forms (e.g., hydrochloride vs. free base) .

Q. What strategies improve the compound’s stability and formulation for in vivo studies?

Answer:

- Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Salt formation : Convert to hydrochloride salt (improves aqueous solubility) using HCl gas in anhydrous ether .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetics?

Answer:

- ADME prediction : Use tools like SwissADME to optimize logP (target 2–3), polar surface area (<140 Ų), and CYP450 inhibition profiles .

- Free-energy perturbation (FEP) : Predict binding affinity changes for proposed derivatives .

- PK/PD modeling : Simulate plasma concentration-time curves to estimate dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.